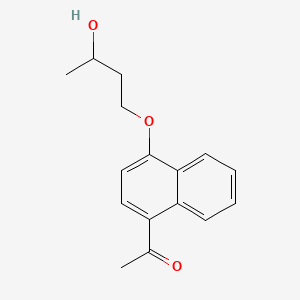
3-Butanol, 1-(4-acetyl-1-naphthyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is an organic compound with the molecular formula C16H18O3 It is a derivative of butanol, featuring a naphthyl group substituted with an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- typically involves the reaction of 4-acetyl-1-naphthol with 3-bromobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide
Major Products Formed
Oxidation: Formation of 3-butanone, 1-(4-acetyl-1-naphthyloxy)-.
Reduction: Formation of 3-butanol, 1-(4-hydroxy-1-naphthyloxy)-.
Substitution: Formation of 3-bromobutane, 1-(4-acetyl-1-naphthyloxy)-.
Wissenschaftliche Forschungsanwendungen
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The naphthyl group can interact with hydrophobic pockets in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butanol, 1-(4-hydroxy-1-naphthyloxy)-
- 3-Butanol, 1-(4-methyl-1-naphthyloxy)-
- 3-Butanol, 1-(4-ethoxy-1-naphthyloxy)-
Uniqueness
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is unique due to the presence of both an acetyl group and a naphthyl group, which confer distinct chemical and biological properties. The acetyl group can undergo various chemical modifications, while the naphthyl group provides a rigid aromatic structure that can interact with biological targets in specific ways .
Eigenschaften
CAS-Nummer |
73622-72-7 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
1-[4-(3-hydroxybutoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H18O3/c1-11(17)9-10-19-16-8-7-13(12(2)18)14-5-3-4-6-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
InChI-Schlüssel |
ALDOODCGTDEHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC1=CC=C(C2=CC=CC=C21)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




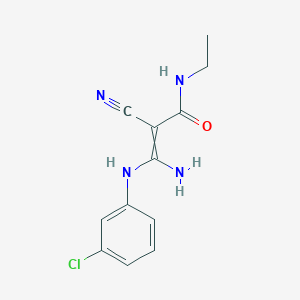
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
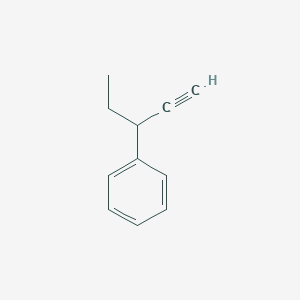

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
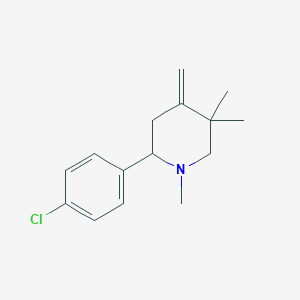
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
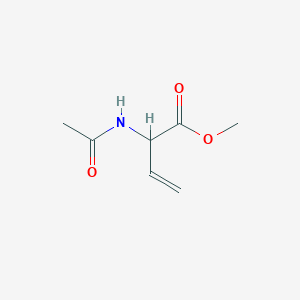
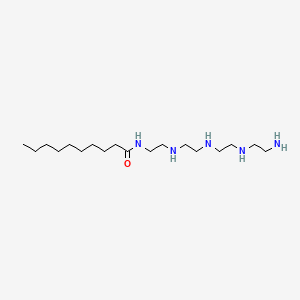
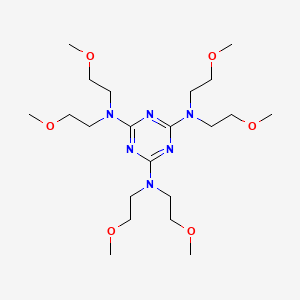

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
